Vitamin E linoleate

Overview

Description

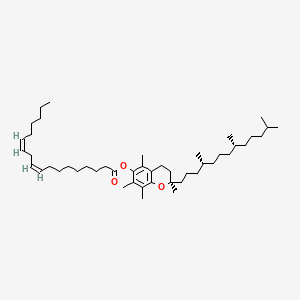

Vitamin E linoleate (tocopheryl linoleate) is an esterified compound formed by the conjugation of vitamin E (α-tocopherol) and linoleic acid. Its molecular formula is C₃₁H₅₂O₃, with a molecular weight of 472.75 g/mol and CAS number 52225-20-4 . This compound combines the antioxidant properties of vitamin E with the skin-conditioning benefits of linoleic acid, a polyunsaturated omega-6 fatty acid. It is widely used in cosmetics, personal care products, and dietary supplements due to its enhanced stability and bioavailability compared to free vitamin E .

Analytically, this compound is quantified via GC and HPLC methods, with certified reference materials achieving purities of 98.4–98.5% . Its market value was USD 320 million in 2023, projected to grow at a 6.2% CAGR through 2033, driven by demand for natural skincare ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin E linoleate typically involves the esterification of D-alpha-Tocopherol with linoleic acid. This reaction is catalyzed by acidic or enzymatic catalysts under controlled conditions. The process generally requires:

Reactants: D-alpha-Tocopherol and linoleic acid.

Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts such as lipases.

Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) and may require a solvent like toluene to facilitate the reaction

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The key steps include:

Purification of Reactants: Ensuring high purity of D-alpha-Tocopherol and linoleic acid.

Esterification: Conducting the esterification reaction in large reactors with continuous stirring and temperature control.

Separation and Purification: Using techniques like distillation and chromatography to separate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: Vitamin E linoleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized, leading to the formation of tocopherol quinone and other oxidation products.

Reduction: Reduction reactions can convert oxidized forms back to their original state.

Substitution: Ester bonds can be hydrolyzed under acidic or basic conditions, leading to the release of D-alpha-Tocopherol and linoleic acid

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Acidic or basic hydrolysis conditions are employed

Major Products Formed:

Oxidation Products: Tocopherol quinone and other oxidized derivatives.

Hydrolysis Products: D-alpha-Tocopherol and linoleic acid.

Scientific Research Applications

Vitamin E linoleate has a wide range of scientific research applications:

Chemistry: Used as an antioxidant in various chemical formulations to prevent oxidation.

Biology: Studied for its role in cellular protection against oxidative stress.

Medicine: Investigated for its potential in treating conditions related to oxidative damage, such as cardiovascular diseases and skin disorders.

Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant and moisturizing properties .

Mechanism of Action

The mechanism of action of Vitamin E linoleate involves its antioxidant properties. D-alpha-Tocopherol donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The linoleic acid component provides essential fatty acids that are crucial for maintaining cell membrane integrity and function. The combined effect of these components enhances the compound’s ability to protect cells from oxidative stress and inflammation .

Comparison with Similar Compounds

Chemical and Functional Properties

| Compound | Molecular Formula | Key Features | Primary Applications |

|---|---|---|---|

| Vitamin E linoleate | C₃₁H₅₂O₃ | Combines antioxidant activity (vitamin E) with skin-barrier repair (linoleate) | Cosmetics, pharmaceuticals, supplements |

| Vitamin E acetate | C₃₁H₅₂O₃ | Stable ester form; less readily absorbed than linoleate | Skincare, vaping liquids, cleaning agents |

| γ-Oryzanol | C₄₀H₅₈O₄ | Antioxidant mixture from rice bran; modulates cholesterol metabolism | Food supplements, nutraceuticals |

| Methyl linoleate | C₁₉H₃₄O₂ | Linoleic acid methyl ester; precursor for lipid synthesis | Biofuels, plant extracts, industrial oils |

Key Findings:

- Bioavailability: this compound’s esterification improves skin penetration compared to non-esterified vitamin E forms (e.g., tocopherol) . In contrast, vitamin E acetate is more stable but requires enzymatic hydrolysis for activation, delaying its antioxidant effects .

- Antioxidant Efficacy: γ-Oryzanol exhibits comparable antioxidant capacity to this compound but is primarily used in dietary supplements for cholesterol management .

- Functional Roles: Methyl linoleate lacks direct antioxidant activity but serves as a substrate for bioactive lipid mediators in linoleate metabolism pathways .

Market and Application Trends

| Compound | 2023 Market Size (USD Million) | Key Growth Drivers | Dominant End-Use Sectors |

|---|---|---|---|

| This compound | 320 | Natural skincare trends; clean-label formulations | Cosmetics (62%), pharmaceuticals |

| Vitamin E acetate | 450 | Demand for vaping liquids; industrial detergents | Consumer goods, healthcare |

| γ-Oryzanol | 210 | Nutraceutical boom; rice bran oil byproduct utilization | Food & beverages, supplements |

Key Findings:

- This compound’s cosmetic applications dominate its market share, with formulations targeting anti-aging and moisturization .

- Vitamin E acetate faces regulatory scrutiny in vaping products due to associations with lung injuries, limiting its growth in some regions .

- γ-Oryzanol’s demand is rising in Asia-Pacific markets for its cholesterol-lowering properties .

Metabolic Pathways and Stability

- This compound undergoes hydrolysis in the skin to release free vitamin E and linoleic acid, synergistically enhancing antioxidant and anti-inflammatory responses .

- Vitamin E acetate requires pancreatic enzymes for hydrolysis, making it less effective in topical applications but suitable for oral supplements .

- Methyl linoleate is metabolized into pro-inflammatory mediators (e.g., prostaglandins) but also contributes to skin lipid barrier synthesis .

Research and Industrial Insights

- Separation Techniques: Imidazolium-based ionic liquids are effective for isolating this compound from complex mixtures like deodorizer distillates, achieving >95% purity .

- Synergistic Formulations: Combining this compound with γ-oryzanol in rice bran extracts amplifies antioxidant effects, as shown in murine studies .

- Regulatory Status: this compound is GRAS (Generally Recognized as Safe) for topical use, whereas vitamin E acetate faces stricter controls in inhaled products .

Biological Activity

Vitamin E linoleate, primarily composed of tocopheryl esters, particularly tocopheryl linoleate, is a compound that has garnered attention for its biological activity and potential health benefits. This article delves into its biological functions, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

Vitamin E is a fat-soluble antioxidant that plays a crucial role in protecting cell membranes from oxidative damage. Linoleic acid, an essential fatty acid, is known to influence various physiological processes. The combination of vitamin E with linoleic acid results in this compound, which exhibits unique biological properties.

Antioxidant Activity : this compound acts primarily as an antioxidant, neutralizing free radicals and preventing lipid peroxidation. This activity is vital in reducing oxidative stress associated with various diseases.

Regulation of Gene Expression : Research indicates that long-chain metabolites of vitamin E, including those derived from tocopheryl linoleate, can regulate gene expression related to inflammation and lipid metabolism. For instance, α-13′-carboxychromanol (α-13′-COOH) has been shown to exert regulatory effects on gene expression more potently than its precursor α-tocopherol .

Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit the activity of cyclooxygenase (COX), an enzyme involved in the inflammatory process. This inhibition suggests a potential role in managing inflammatory conditions such as rheumatoid arthritis .

Case Studies and Clinical Trials

-

Rheumatoid Arthritis Study :

- A randomized controlled trial involving 87 patients with active rheumatoid arthritis assessed the effects of conjugated linoleic acid (CLA) and vitamin E supplementation. Results indicated that CLA significantly reduced systolic blood pressure (SBP) compared to vitamin E alone. Notably, vitamin E supplementation led to a 55% reduction in C-reactive protein (CRP), a marker of inflammation .

-

Vitamin E Deficiency and Linoleate Interaction :

- A study on Sprague-Dawley rats examined the combined effects of dietary linoleate and vitamin E deficiency on thromboxane synthesis—a key factor in thrombogenesis. The findings revealed that vitamin E deficiency significantly increased serum thromboxane levels, indicating its protective role against thrombotic events .

- Metabolomic Analysis :

Table 1: Effects of Vitamin E and Linoleic Acid on Serum Lipid Profiles

| Group | TG (mg/dl) Before | TG (mg/dl) After | CHO (mg/dl) Before | CHO (mg/dl) After |

|---|---|---|---|---|

| Placebo | 120.45 ± 11.5 | 124.91 ± 13.03 | 191.32 ± 9.04 | 198.27 ± 10.56 |

| CLA | 118.45 ± 9.83 | 130.4 ± 18.32 | 187.05 ± 7.94 | 189.4 ± 9.04 |

| Vitamin E | 120.86 ± 9.34 | 132.47 ± 15.07 | 191.76 ± 10.68 | 201.76 ± 8.82 |

| CLA + Vitamin E | 125.91 ± 9.08 | 126.18 ± 14.28 | 197.68 ± 8.96 | 193.86 ± 8.92 |

Note: TG = Triglycerides; CHO = Cholesterol; all values are mean ± SD.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying vitamin E linoleate in biological matrices (e.g., plasma, tissues)?

To quantify this compound, high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is widely employed due to its specificity for lipid-soluble compounds. Gas chromatography-mass spectrometry (GC-MS) is preferred for structural confirmation and trace analysis. For tissue samples, homogenization in chloroform-methanol (2:1 v/v) using the Bligh-Dyer method ensures efficient lipid extraction while minimizing oxidation . Critical validation parameters include:

- Linearity : 0.1–50 µg/mL (R² > 0.99).

- Limit of detection (LOD) : ≤0.05 µg/mL.

- Recovery rates : 85–110% for spiked samples.

Example Table I:

| Method | Matrix | LOD (µg/mL) | Recovery (%) | Reference |

|---|---|---|---|---|

| HPLC-UV | Plasma | 0.03 | 92 ± 5 | |

| GC-MS | Renal tissue | 0.01 | 88 ± 7 |

Q. What experimental controls are essential when studying this compound’s oxidative stability in vitro?

- Negative controls : Use lipid-free buffers or solvents to rule out non-specific oxidation.

- Positive controls : Include known pro-oxidants (e.g., Fe²⁺/H₂O₂) to validate assay sensitivity.

- Antioxidant controls : Compare with α-tocopherol or Trolox to benchmark efficacy .

- Temperature/pH stability : Pre-test degradation under varying conditions (e.g., 4°C vs. 37°C, pH 7.4 vs. 5.5) to optimize storage.

Q. How can researchers mitigate matrix interference during lipidomic profiling of this compound?

- Solid-phase extraction (SPE) : Use C18 columns to isolate non-polar lipids from hydrophilic contaminants.

- Derivatization : Silylation (e.g., BSTFA) enhances GC-MS sensitivity by reducing polarity .

- Internal standards : Deuterated this compound (d₃-α-tocopheryl linoleate) corrects for extraction variability .

Advanced Research Questions

Q. How to resolve contradictions in studies reporting this compound’s antioxidant efficacy across different cell models?

Conflicting results often arise from:

- Cellular redox status : Pro-inflammatory macrophages (M1) exhibit higher ROS generation, potentially saturating this compound’s antioxidant capacity compared to anti-inflammatory M2 subtypes .

- Dose-response thresholds : Suboptimal dosing (<10 µM) may fail to counteract lipid peroxidation in high-stress models.

- Experimental endpoints : Measure both primary (e.g., lipid hydroperoxides) and secondary oxidation markers (e.g., F2-isoprostanes) to capture temporal effects .

Q. What experimental designs are optimal for elucidating this compound’s role in linoleate metabolism pathways?

- Isotopic tracing : Use ¹³C-labeled linoleic acid to track incorporation into cholesteryl esters and membrane lipids.

- Knockdown models : CRISPR/Cas9 targeting enzymes like 15-lipoxygenase (ALOX15) to assess pathway dependency .

- Flux balance analysis : Apply genome-scale metabolic models (e.g., Recon3D) to predict flux divergences in vitamin E-enriched vs. deficient systems .

Q. How to address variability in this compound bioavailability studies across preclinical models?

- Species-specific differences : Rodents exhibit faster hepatic clearance than primates; use guinea pigs for closer analog to human vitamin E metabolism.

- Dietary confounding : Standardize chow composition (e.g., polyunsaturated fatty acid content) to minimize exogenous lipid interference .

- Pharmacokinetic sampling : Collect serial plasma/tissue samples over 72 hours to capture absorption-distribution kinetics.

Q. What statistical approaches are recommended for synthesizing contradictory outcomes in meta-analyses of this compound interventions?

- Subgroup analysis : Stratify studies by dose (<400 IU/day vs. >400 IU/day), given evidence of increased all-cause mortality at high doses .

- Cumulative meta-analysis : Assess temporal trends to identify shifts in efficacy linked to improved analytical methods post-2010.

- Meta-regression : Adjust for covariates like baseline oxidative stress markers (e.g., plasma 8-isoprostane levels) .

Q. Methodological Notes

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research .

- Data transparency : Share raw chromatograms and flux datasets via repositories like MetaboLights or Dryad .

Properties

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33-44(48)49-45-40(6)41(7)46-43(42(45)8)34-36-47(9,50-46)35-27-32-39(5)31-26-30-38(4)29-25-28-37(2)3/h14-15,17-18,37-39H,10-13,16,19-36H2,1-9H3/b15-14-,18-17-/t38-,39-,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUHPGMOWVHNPN-QWZFGMNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC1=C(C2=C(C(=C1C)C)OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC1=C(C2=C(C(=C1C)C)O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052037, DTXSID501314126 | |

| Record name | dl-alpha-Tocopheryl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Tocopheryl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51744-92-4, 36148-84-2 | |

| Record name | α-Tocopheryl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51744-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin E linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36148-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-alpha tocopheryl linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Tocopherol linoleate, d- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051744924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-alpha-Tocopheryl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Tocopheryl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TOCOPHEROL LINOLEATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0N132Q0ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.